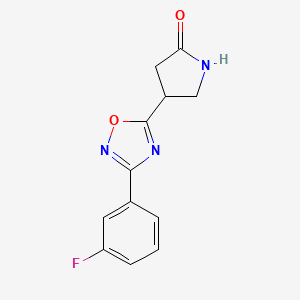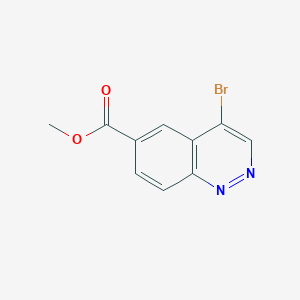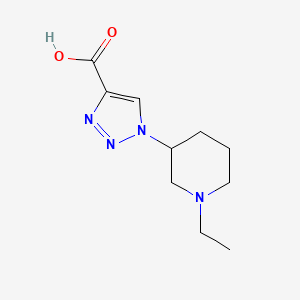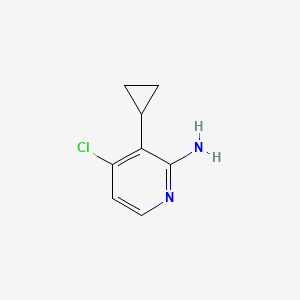![molecular formula C9H4BrF3N2O2 B11787919 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the introduction of the bromine and trifluoromethyl groups into the benzimidazole core. One common method involves the lithiation of N-benzylimidazole followed by quenching with carbon dioxide to form the imidazole-2-carboxylic acid. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid: Shares the trifluoromethyl group but lacks the bromine atom.
Benzimidazole derivatives: Various benzimidazole compounds with different substituents exhibit similar biological activities.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid makes it unique compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C9H4BrF3N2O2 |
|---|---|
Molekulargewicht |
309.04 g/mol |
IUPAC-Name |
7-bromo-2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-3(7(16)17)2-5-6(4)15-8(14-5)9(11,12)13/h1-2H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
OVWZULVHWHTRTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)


![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)



![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

